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Compound of Interest

Compound Name: Methyl cyclobutanecarboxylate

Cat. No.: B1266608

Introduction: The Significance of the Strained
Scaffold

Methyl cyclobutanecarboxylate is a cycloaliphatic ester that serves as a pivotal building
block in modern organic synthesis. While seemingly simple, its structure, featuring a strained
four-membered carbocycle, imparts unique reactivity and conformational rigidity. This makes it
an increasingly valuable scaffold in the development of complex molecules, particularly in the
fields of medicinal chemistry and materials science. The inherent ring strain of the cyclobutane
moiety not only influences its chemical behavior but also presents distinct three-dimensional
arrangements that are sought after in drug design to enhance properties like metabolic stability,
receptor binding, and selectivity.[1][2][3]

This guide provides an in-depth exploration of the fundamental properties, synthetic
methodologies, and key applications of Methyl cyclobutanecarboxylate. It is designed for
researchers, chemists, and drug development professionals seeking to leverage the unique
characteristics of this versatile intermediate. We will delve into its physicochemical and
spectroscopic profile, provide validated experimental protocols for its synthesis and
derivatization, and discuss its strategic application in cutting-edge research.
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Part 1: Physicochemical and Spectroscopic
Properties

A thorough understanding of a compound's physical and spectral characteristics is foundational
to its application. This section details the core properties of Methyl cyclobutanecarboxylate.

Core Physicochemical Data

The essential physical and chemical identifiers for Methyl cyclobutanecarboxylate are
summarized in the table below. This data is critical for reaction planning, safety assessments,
and analytical characterization.

Property Value Source(s)

Molecular Formula CeH1002 PubChem[4]

Molecular Weight 114.14 g/mol PubCheml[4]

CAS Number 765-85-5 TCIl America

Appearance Colorless transparent liquid TCI America

Boiling Point 135-138.7 °C ChemicalBook, TCI America
Flash Point 30 °C (86 °F) TCI America

Density ~0.99 g/cm? at 20 °C TCI America

Refractive Index (n2°/D) ~1.43 TCI America

Purity >98.0% TCI America

Structural and Spectroscopic Profile

The structure of Methyl cyclobutanecarboxylate consists of a methyl ester functional group
attached to a cyclobutane ring. This puckered, non-planar ring system is key to its utility.[5]

Expertise & Experience: The interpretation of spectroscopic data is crucial for reaction
monitoring and product verification. While public, fully-annotated spectra for this specific
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compound are scarce, its structure allows for a confident prediction of its key spectral features.
This predictive analysis is an essential skill for any synthetic chemist.

e 1H NMR Spectroscopy (Predicted):

o ~3.67 ppm (singlet, 3H): The three protons of the methoxy group (-OCHs) are chemically
equivalent and do not couple with other protons, resulting in a sharp singlet.

o ~2.80 - 3.10 ppm (multiplet, 1H): The single proton on the carbon alpha to the carbonyl
group (the methine proton) is expected to be the most downfield of the ring protons due to
the deshielding effect of the ester. It will appear as a complex multiplet due to coupling
with the adjacent methylene protons.

o ~1.80 - 2.30 ppm (multiplet, 6H): The remaining six protons on the cyclobutane ring will
resonate in this region. Their signals will be complex and overlapping due to the puckered
nature of the ring, leading to multiple, distinct magnetic environments and complex spin-
spin coupling.

e 13C NMR Spectroscopy (Predicted):

o ~175 ppm: The carbonyl carbon (C=0) of the ester group will have the most downfield
chemical shift.

o ~51 ppm: The carbon of the methoxy group (-OCHs).
o ~35 - 40 ppm: The alpha-carbon (methine) of the cyclobutane ring.

o ~18 - 25 ppm: The remaining three carbons of the cyclobutane ring. Due to the symmetry
of the parent ring, these may show fewer than three distinct signals.[6]

« Infrared (IR) Spectroscopy (Predicted):

o ~1735 cm~1 (strong, sharp): This is the characteristic C=0 (carbonyl) stretching frequency
for a saturated ester. This is the most prominent peak in the spectrum.

o ~2850-3000 cm~* (medium-strong): C-H stretching vibrations from the methyl and
cyclobutyl groups.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.docbrown.info/page06/spectra/cyclobutane-nmr13c.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o ~1170-1250 cm~* (strong): C-O stretching vibrations of the ester group.

e Mass Spectrometry (Predicted):
o Molecular lon (M*): m/z = 114.

o Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy
group (-OCHs, M-31, resulting in a peak at m/z = 83) and the McLafferty rearrangement if
sterically feasible, though less common for cyclobutane systems. Ring cleavage products
are also expected.[7]

Part 2: Synthesis and Reactivity

Methyl cyclobutanecarboxylate is not only a building block but also a versatile substrate for
further chemical modification.

Synthetic Route: Fischer Esterification

The most direct and economically viable synthesis is the Fischer esterification of
cyclobutanecarboxylic acid with methanol, catalyzed by a strong acid.[8][9]

Trustworthiness: This protocol is a self-validating system. The progress can be monitored by
techniques like TLC or GC, and the equilibrium can be manipulated to maximize yield. The use
of excess alcohol as the solvent is a field-proven technique to drive the reaction to completion
according to Le Chatelier's principle.[9]

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol).

o Reagent Addition: Add anhydrous methanol (100 mL). The excess methanol serves as both
a reactant and the solvent.

o Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (H2SOa4, 1 mL)
dropwise to the mixture.

o Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

o Work-up:
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o Allow the mixture to cool to room temperature.

o Carefully neutralize the excess acid by slowly adding a saturated solution of sodium
bicarbonate (NaHCOs) until effervescence ceases.

o Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
o Combine the organic layers and wash with brine (1 x 50 mL).

o Dry the organic layer over anhydrous magnesium sulfate (MgSQOa), filter, and concentrate
the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by fractional distillation to yield pure Methyl
cyclobutanecarboxylate.
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Work-up & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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